

# An In-depth Technical Guide to the Pharmacological Profile of JNJ-42165279

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-46281222 |           |
| Cat. No.:            | B608228      | Get Quote |

#### Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable investigational small molecule developed by Janssen Pharmaceutica.[1] It functions as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[2] The primary role of FAAH is the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoyl ethanolamide (OEA) and palmitoyl ethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous cannabinoids, thereby potentiating their signaling.[5] This mechanism of action has been hypothesized to hold therapeutic potential for a variety of central nervous system (CNS) disorders, such as anxiety, depression, and pain.[1] [5]

JNJ-42165279 is classified as a covalently binding but slowly reversible inhibitor of FAAH.[1][2] This characteristic allows for a durable pharmacodynamic effect that is suitable for once-daily dosing, while potentially mitigating risks associated with irreversible enzyme inactivation.[1] Preclinical and clinical studies have demonstrated its ability to effectively inhibit FAAH in both peripheral tissues and the central nervous system.[1][5]

#### **Mechanism of Action**

JNJ-42165279 acts as a substrate for the FAAH enzyme, leading to covalent binding to the catalytic site.[6] This inactivation of the enzyme prevents the hydrolysis of fatty acid amides like anandamide. As a result, the concentrations of anandamide and other FAAs increase in both the brain and peripheral tissues.[3][5] This elevation of endocannabinoid levels enhances their



signaling through cannabinoid receptors (primarily CB1), which is thought to mediate the therapeutic effects. The enzyme's activity is gradually restored through the slow hydrolysis of the drug fragment from the active site.[7]



Click to download full resolution via product page

Mechanism of FAAH inhibition by JNJ-42165279.

## **Quantitative Pharmacological Data**

The pharmacological profile of JNJ-42165279 has been characterized through extensive in vitro and in vivo studies in both preclinical species and humans.

**Table 1: In Vitro Enzyme Inhibition** 

| Enzyme | Species | IC <sub>50</sub> (nM) |
|--------|---------|-----------------------|
| FAAH   | Human   | 70 ± 8[2][3]          |
| FAAH   | Rat     | 313 ± 28[3]           |



**Table 2: In Vitro Selectivity Profile** 

| Target Panel                                             | Concentration | Observation                                                      |
|----------------------------------------------------------|---------------|------------------------------------------------------------------|
| 50 Receptors, Enzymes,<br>Transporters, Ion Channels     | 10 μΜ         | No significant inhibition (>50%) of binding to any target.[3][8] |
| Cytochrome P450 Isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | 10 μΜ         | No inhibition observed.[3][8]                                    |
| hERG Channel                                             | 10 μΜ         | No inhibition observed.[3][8]                                    |

Table 3: Human Pharmacokinetics (Multiple-Ascending

**Dose Study**)

| Parameter                                             | 10-100 mg Dose Range                                |
|-------------------------------------------------------|-----------------------------------------------------|
| Absorption                                            | Rapidly absorbed following oral administration. [5] |
| Plasma Half-life (t1/2)                               | 8.14–14.1 hours.[5]                                 |
| C <sub>max</sub> Accumulation Ratio (Day 10 vs Day 1) | ~98–156%[5]                                         |
| AUC Accumulation Ratio (Day 10 vs Day 1)              | ~144–337%[5]                                        |

## Table 4: Human Pharmacodynamics (Multiple-Ascending Dose Study)



| Biomarker               | Dose                    | Effect                                             |
|-------------------------|-------------------------|----------------------------------------------------|
| Leukocyte FAAH Activity | 10–100 mg (Single Dose) | Mean trough of 7.85–10.4% activity remaining.[5]   |
| Leukocyte FAAH Activity | 10–100 mg (10 Days, QD) | Mean trough of 0.58–10.5% activity remaining.[5]   |
| Plasma Anandamide (AEA) | 10–100 mg (Single Dose) | 5.5–10-fold increase vs. placebo.[5]               |
| Plasma OEA & PEA        | 10–100 mg (Single Dose) | 4.3–5.6-fold increase vs. placebo.[5]              |
| Brain FAAH Occupancy    | ≥10 mg                  | Saturation of brain FAAH occupancy observed.[5][9] |

Table 5: Rat Pharmacokinetics (20 mg/kg, oral)

| Compartment | C <sub>max</sub> | Time to C <sub>max</sub> |
|-------------|------------------|--------------------------|
| Plasma      | 4.2 μΜ           | 1 hour[3][8]             |
| Brain       | 6.3 μΜ           | 1 hour[3]                |

Table 6: Rat In Vivo Efficacy (Spinal Nerve Ligation

Model)

| Dose             | Effect (% Maximum Possible Effect)                                     |
|------------------|------------------------------------------------------------------------|
| 60 mg/kg         | ~59% reversal of allodynia at 30 min.[3]                               |
| ED <sub>90</sub> | 22 mg/kg (corresponds to 2.5 μM plasma concentration at 30 min).[3][8] |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of pharmacological data.



#### **FAAH Inhibition Assay**

The inhibitory potency of JNJ-42165279 against recombinant human and rat FAAH was determined by incubating the compound with the enzyme for 1 hour. The apparent  $IC_{50}$  values were then calculated. The time-dependent nature of the inhibition was confirmed by observing that the apparent  $IC_{50}$  decreased with longer incubation times. To assess reversibility, rat FAAH was pre-treated with JNJ-42165279 overnight and then subjected to dialysis, which resulted in a partial recovery of enzymatic activity.[3]

### **Selectivity Screening**

The selectivity of JNJ-42165279 was evaluated against a broad panel of 50 different receptors, enzymes, transporters, and ion channels. The compound was tested at a concentration of 10  $\mu$ M. Additionally, its potential to inhibit key cytochrome P450 enzymes (CYPs) and the hERG channel was assessed at the same concentration.[3][8]





Click to download full resolution via product page

Preclinical evaluation workflow for JNJ-42165279.

#### **Rat Spinal Nerve Ligation (SNL) Model**

To assess in vivo efficacy for neuropathic pain, the SNL model was used in rats. This model involves the tight ligation of the L5 and L6 spinal nerves, which induces long-lasting tactile allodynia. The sensitivity of the animals' hind paws to von Frey filaments was measured to quantify this allodynia. JNJ-42165279 was administered orally, and its ability to reverse the allodynia was measured at various time points and doses. The effect was expressed as the



percentage of the maximum possible effect (%MPE), where a full reversal to the pre-injury threshold represents 100% MPE.[3]

## Human Multiple-Ascending Dose (MAD) and PET Studies

A Phase I study was conducted in healthy human volunteers to assess the pharmacokinetics, pharmacodynamics, and safety of JNJ-42165279.[5] The study involved multiple ascending doses. Concentrations of JNJ-42165279 and key fatty acid amides (AEA, OEA, PEA) were measured in plasma and cerebrospinal fluid (CSF).[9][10] Peripheral FAAH inhibition was quantified by measuring FAAH activity in leukocytes.[5]

To determine central target engagement, a Positron Emission Tomography (PET) study was conducted using the FAAH tracer [11C]MK3168.[9][10] This allowed for the direct measurement of FAAH occupancy in the brain after single and multiple doses of JNJ-42165279.[5]





Click to download full resolution via product page

Clinical Phase I evaluation workflow for JNJ-42165279.



#### Conclusion

JNJ-42165279 is a selective, slowly reversible inhibitor of FAAH with a well-characterized pharmacological profile. It demonstrates potent inhibition of both human and rat FAAH with high selectivity over other CNS targets.[3] The compound is orally bioavailable and achieves significant exposure in the brain.[3][8] In humans, JNJ-42165279 leads to profound and dose-dependent inhibition of FAAH in both central and peripheral compartments, resulting in a substantial elevation of anandamide and other fatty acid amides.[5] Doses of 10 mg and above are sufficient to achieve saturation of FAAH in the brain.[5][9] This robust target engagement, combined with a favorable safety profile in early clinical trials, supported its further development for CNS disorders.[1][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. JNJ-42165279 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. JNJ-42165279 Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. scispace.com [scispace.com]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of JNJ-42165279]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608228#jnj-46281222-pharmacological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com